![molecular formula C9H9BrO2 B2512335 Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 70509-96-5](/img/structure/B2512335.png)

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

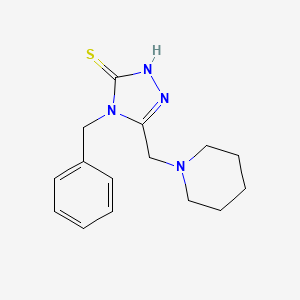

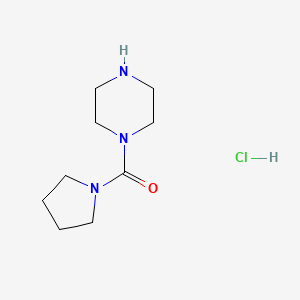

“Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate” is a bicyclic organic compound with a unique structure . It has a molecular weight of 229.07 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique

Dimerization Reactions

MBBC is involved in dimerization reactions, particularly the formation of norbornadiene dimers (NBDD) . Researchers have explored its dimerization over various zeolite catalysts, including HY, Hbeta, HZSM-5, and mesoporous Al-MCM-41 . These catalysts influence the NBD dimerization reaction, impacting selectivity and yield. The HY zeolite, with its appropriate pore structure and higher concentration of Brønsted acid sites, stands out as a potential heterogeneous catalyst for NBDD synthesis. Understanding these dimerization processes contributes to the development of high-energy-density fuels and valuable organic materials.

High-Energy-Density Fuels (HEDFs)

MBBC plays a role in the synthesis of HEDFs. These fuels, with increased volumetric energy content, are crucial for aviation applications. By enhancing the energy density of liquid fuels, aircraft can achieve greater range and speed. MBBC’s unique structure and reactivity make it a valuable intermediate in this context .

Organocatalysis and Bicyclic Carboxylates

Researchers have employed MBBC in organocatalytic reactions. For instance, an asymmetric approach allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates, demonstrating its versatility in synthetic chemistry . These carboxylates find applications in drug discovery, materials science, and other fields.

Natural Product Synthesis

MBBC-derived compounds contribute to the synthesis of natural products. Chemists use them as building blocks to construct complex frameworks found in bioactive molecules. By harnessing MBBC’s reactivity, they access intricate chemical architectures.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRLFVDWGLNVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2CC1C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)

![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)

![3-Chloro-5-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}benzoic acid](/img/structure/B2512263.png)

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)